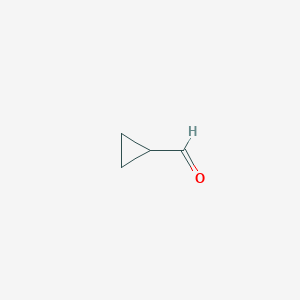
Cyclopropanecarboxaldehyde
Cat. No. B031225
Key on ui cas rn:
1489-69-6
M. Wt: 70.09 g/mol
InChI Key: JMYVMOUINOAAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05475151
Procedure details


To a glass liner with a magnetic stirrer were charged 0.7 g of 5% palladium on carbon catalyst and 7 g of cyclopropanecarboxaldehyde (94% assay, containing 6% crotonaldehyde). The glass liner was placed in a 250 ml autoclave and purged with nitrogen then with hydrogen. The autoclave was pressurized to 42.4 bar absolute with hydrogen and heated to 60° C. The mixture was stirred under these conditions for 16 hours. The reactor was cooled and vented with nitrogen and the catalyst was removed by filtration. GC analysis of the crude mixture showed that n-butanol was the only product obtained (100% over reduction of cyclopropanecarboxaldehyde and crotonaldehyde). Cyclopropylmethanol was not detected.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([CH:4]=[O:5])[CH2:3][CH2:2]1>[Pd]>[CH:1]1([CH:4]=[O:5])[CH2:3][CH2:2]1.[CH:4](=[O:5])/[CH:1]=[CH:2]/[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=O
|
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred under these conditions for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reactor was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(\C=C\C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
